molecular formula C17H13BrN2 B098582 9-Bromoellipticine CAS No. 18073-34-2

9-Bromoellipticine

Cat. No. B098582
CAS RN: 18073-34-2
M. Wt: 325.2 g/mol
InChI Key: OSDDZVXUCKZOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromoellipticine is a synthetic derivative of ellipticine, a natural alkaloid found in several plant species. It has gained significant attention due to its potential therapeutic applications in cancer treatment. The compound has a unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Several studies have focused on the potential therapeutic applications of 9-Bromoellipticine in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also has the ability to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 9-Bromoellipticine has been found to be effective in overcoming drug resistance in cancer cells.

Mechanism Of Action

The mechanism of action of 9-Bromoellipticine is not fully understood. However, it has been suggested that the compound may interfere with DNA replication and induce DNA damage, leading to cell death. It may also inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription.

Biochemical And Physiological Effects

In addition to its anticancer properties, 9-Bromoellipticine has been shown to exhibit anti-inflammatory and antioxidant activities. It also has the ability to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in various signaling pathways in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9-Bromoellipticine in lab experiments is its potent cytotoxicity against cancer cells. It also has the ability to overcome drug resistance, making it a promising candidate for drug development. However, the low yield of the synthesis process makes it challenging to obtain large quantities of the compound for further studies.

Future Directions

There are several future directions for research on 9-Bromoellipticine. One area of focus is the development of more efficient synthesis methods to obtain larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 9-Bromoellipticine and its potential applications in cancer treatment. Other potential applications of the compound, such as its anti-inflammatory and antioxidant activities, also warrant further investigation. Finally, the development of novel drug delivery systems for 9-Bromoellipticine may enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, 9-Bromoellipticine is a promising compound with potential therapeutic applications in cancer treatment. Its unique chemical structure and potent cytotoxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 9-Bromoellipticine involves several steps, starting with the reaction of 9-hydroxyellipticine with N-bromosuccinimide in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques. The yield of the synthesis process is generally low, which makes it challenging to obtain large quantities of the compound.

properties

IUPAC Name

9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDZVXUCKZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171005
Record name Ellipticine, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromoellipticine

CAS RN

18073-34-2
Record name 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18073-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ellipticine, 9-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Bromoellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ellipticine, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.